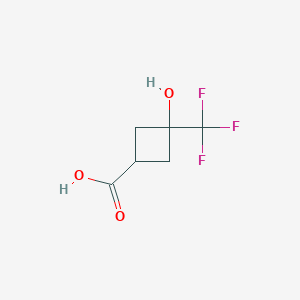

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c7-6(8,9)5(12)1-3(2-5)4(10)11/h3,12H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVQKVUOLHLJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679157 | |

| Record name | 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163729-49-4, 1690177-86-6 | |

| Record name | 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, a valuable fluorinated building block for pharmaceutical and materials science research. The narrative emphasizes the strategic rationale behind the chosen synthetic route, detailing the protection, trifluoromethylation, and deprotection sequence starting from a commercially available precursor. Each experimental stage is presented with a detailed, step-by-step protocol designed for reproducibility. Furthermore, this guide outlines the full suite of analytical techniques required for the unambiguous characterization of the final compound, supported by predictive data and comparisons to analogous structures. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile motif into their discovery programs.

Introduction and Strategic Overview

The incorporation of fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. When installed on a strained cyclobutane scaffold, it creates a three-dimensional bioisostere for commonly used groups like tert-butyl, offering a unique vector in chemical space.[1][2] this compound combines these features with a carboxylic acid handle for further derivatization and a tertiary alcohol for potential hydrogen bonding interactions, making it a highly attractive building block.

However, the synthesis of such a molecule is not without its challenges. The inherent ring strain of the cyclobutane core and the need for a regioselective and efficient trifluoromethylation demand a carefully planned synthetic strategy. This guide details a logical and field-proven three-step approach:

-

Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid is incompatible with the planned nucleophilic trifluoromethylation. Therefore, the initial step involves converting the acid into a stable ester, such as a methyl ester, to mask its reactivity.

-

Nucleophilic Trifluoromethylation: The key C-CF₃ bond-forming step is achieved by the nucleophilic addition of a trifluoromethyl anion equivalent to the ketone of the protected precursor. The use of (trifluoromethyl)trimethylsilane (TMSCF₃) with a catalytic fluoride source is the method of choice due to its operational simplicity and high efficiency.[3]

-

Deprotection: The final step involves the hydrolysis of the methyl ester to unveil the target carboxylic acid.

This strategy is efficient, scalable, and relies on readily available starting materials, making it a practical choice for both academic and industrial laboratories.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a clear and logical path from the target molecule to a commercially available starting material, 3-oxocyclobutanecarboxylic acid. The primary disconnection is the C-CF₃ bond, which points to a nucleophilic trifluoromethylation of a ketone. The carboxylic acid functionality suggests a precursor with a protected carboxyl group, such as an ester, leading to the following retrosynthetic pathway.

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Methodology and Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of this compound. The workflow is designed to be a self-validating system, with clear checkpoints for reaction monitoring.

Caption: Overall synthetic workflow.

Part 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate (Intermediate 1)

Rationale: The carboxylic acid of the starting material, 3-oxocyclobutanecarboxylic acid, must be protected to prevent interference with the strongly nucleophilic/basic conditions of the subsequent trifluoromethylation step. A methyl ester is an ideal protecting group as it is easily formed and can be cleaved under mild conditions. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, proceeding through an acid chloride intermediate which is then esterified in situ by methanol.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol).

-

Carefully add anhydrous methanol (100 mL) to the flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (9.5 mL, 131.4 mmol, 1.5 equiv) dropwise over 15 minutes. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is redissolved in ethyl acetate (150 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-oxocyclobutanecarboxylate as a pale yellow oil, which can be used in the next step without further purification.

Part 2: Synthesis of Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate (Intermediate 2)

Rationale: This is the critical C-CF₃ bond-forming reaction. (Trifluoromethyl)trimethylsilane (TMSCF₃), known as Ruppert's reagent, serves as a nucleophilic source of the "CF₃⁻" anion.[3] The reaction is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent siliconate intermediate, facilitating the transfer of the trifluoromethyl group to the electrophilic carbonyl carbon of the cyclobutanone.[4] The reaction is performed at low temperature to control exothermicity and improve selectivity.

Protocol:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the crude methyl 3-oxocyclobutanecarboxylate (approx. 87.6 mmol) from the previous step.

-

Add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add (trifluoromethyl)trimethylsilane (TMSCF₃) (19.4 mL, 131.4 mmol, 1.5 equiv) to the solution via syringe.

-

Slowly add a solution of TBAF in THF (1.0 M, 4.4 mL, 4.4 mmol, 0.05 equiv) dropwise to the stirred mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction by ¹⁹F NMR or GC-MS to confirm the consumption of the starting material.

-

Upon completion, quench the reaction by the careful addition of 1 M aqueous HCl (50 mL) at 0 °C. Stir for 30 minutes to hydrolyze the intermediate silyl ether.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate.

Part 3: Synthesis of this compound (Final Product)

Rationale: The final step is the saponification of the methyl ester to the desired carboxylic acid. Lithium hydroxide (LiOH) is a suitable base for this transformation, as it effectively hydrolyzes the ester under mild conditions, minimizing potential side reactions. A mixed solvent system of THF and water ensures the solubility of both the ester and the hydroxide salt.

Protocol:

-

Dissolve the purified methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate (approx. 15.0 g, 75.7 mmol) in a mixture of THF (75 mL) and water (75 mL) in a 250 mL round-bottom flask.

-

Add lithium hydroxide monohydrate (4.76 g, 113.5 mmol, 1.5 equiv) to the solution.

-

Stir the mixture vigorously at room temperature for 6 hours.

-

Monitor the reaction by TLC until the starting ester is no longer visible.

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 1-2 by the slow addition of 2 M aqueous HCl.

-

Extract the product from the acidic aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following section details the expected analytical data based on the known properties of the functional groups and the cyclobutane scaffold.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇F₃O₃ | PubChem[5] |

| Molecular Weight | 184.11 g/mol | PubChem[5] |

| Appearance | White Solid | Sigma-Aldrich[6] |

| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich[6] |

Spectroscopic Data (Predicted)

The following data are predicted based on the analysis of structurally similar compounds and standard chemical shift ranges. Actual experimental values may vary slightly.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5 (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid.

-

δ 6.5 (s, 1H): A singlet for the hydroxyl proton.

-

δ 2.8-3.0 (m, 1H): The methine proton at the C1 position (CH-COOH).

-

δ 2.2-2.6 (m, 4H): Complex multiplets for the four methylene protons (CH₂) of the cyclobutane ring. The cis and trans protons to the carboxylic acid will exhibit different chemical shifts and coupling patterns.

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 174.5: The carbonyl carbon of the carboxylic acid.

-

δ 124.0 (q, ¹JCF ≈ 285 Hz): The carbon of the trifluoromethyl group, showing a characteristic quartet due to coupling with the three fluorine atoms.

-

δ 75.0 (q, ²JCF ≈ 30 Hz): The quaternary carbon bearing the -OH and -CF₃ groups (C3). The coupling to fluorine is observed over two bonds.

-

δ 40.0: The methine carbon at the C1 position.

-

δ 35.0: The two equivalent methylene carbons (C2 and C4) of the cyclobutane ring.

¹⁹F NMR (377 MHz, DMSO-d₆):

-

δ -78.0 (s): A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

Infrared (IR) Spectroscopy (KBr Pellet):

-

3400-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.

-

3350 cm⁻¹ (broad): O-H stretching of the tertiary alcohol.

-

1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

1300-1100 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (ESI-):

-

m/z: 183.02 [M-H]⁻ (Calculated for C₆H₆F₃O₃⁻: 183.027)

Safety and Handling

-

3-Oxocyclobutanecarboxylic acid: May cause skin and eye irritation.

-

Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

(Trifluoromethyl)trimethylsilane (TMSCF₃): Flammable liquid and vapor. Handle under an inert atmosphere.

-

Tetrabutylammonium fluoride (TBAF): Corrosive. Avoid contact with skin and eyes.

-

Lithium hydroxide: Corrosive. Causes burns.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to conduct a thorough risk assessment for all experimental procedures.

Conclusion

This guide has outlined a comprehensive and rational synthetic approach to this compound from a readily available starting material. The three-step sequence involving esterification, nucleophilic trifluoromethylation with TMSCF₃, and subsequent hydrolysis is robust and scalable. The provided detailed protocols and characterization data serve as a valuable resource for researchers aiming to synthesize and utilize this important fluorinated building block in their scientific endeavors. The strategic insights into the rationale behind each step are intended to empower chemists to not only reproduce this synthesis but also to adapt it for the creation of novel analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate-Carbanion Dichotomy by Stopped-Flow NMR/IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid | 1690177-86-6 [sigmaaldrich.com]

The Trifluoromethyl-Substituted Cyclobutane Motif: A Physicochemical Deep Dive for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1][2] Among these, the trifluoromethyl (CF3) group has gained significant traction due to its profound ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and acidity/basicity (pKa).[3][4] When appended to a cyclobutane ring, a small, sp3-rich, three-dimensional scaffold, the resulting trifluoromethyl-substituted cyclobutane moiety presents a unique and powerful tool for optimizing drug candidates.[5] This guide provides a comprehensive technical overview of the core physicochemical properties of these structures, detailing the underlying scientific principles and providing field-proven experimental protocols for their evaluation.

The strategic replacement of commonly used groups, such as the tert-butyl group, with a 1-trifluoromethyl-cyclobutyl group has emerged as a promising strategy in drug discovery.[6][7] This isosteric substitution can lead to compounds with preserved biological activity but enhanced metabolic stability and modulated lipophilicity.[6][7] Understanding the nuanced effects of the trifluoromethyl group on the cyclobutane scaffold is therefore paramount for its effective application in the development of novel therapeutics.

Lipophilicity (LogP/LogD): A Balancing Act

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by trifluoromethyl substitution. The replacement of a tert-butyl group with a CF3-cyclobutane moiety generally leads to a moderate increase in lipophilicity.[6][8] This can be advantageous for enhancing membrane permeability, but requires careful optimization to avoid issues with solubility and off-target effects.

Quantitative Analysis of Lipophilicity

The impact of trifluoromethyl substitution on lipophilicity is best understood through quantitative measurement of the partition coefficient (LogP) or distribution coefficient (LogD for ionizable compounds).

| Compound Analogue | LogD | Change in LogD (Δ) |

| tert-Butyl Analogue | 2.11 | - |

| CF3-Cyclobutane Analogue | 2.51 | +0.40 |

| tert-Butyl Analogue | 2.01 | - |

| CF3-Cyclobutane Analogue | 2.48 | +0.47 |

Data adapted from a study on bioactive compounds where a tert-butyl group was replaced with a 1-trifluoromethyl-cyclobutyl group.[8]

Experimental Protocol: Shake-Flask LogP Measurement using ¹⁹F NMR

The shake-flask method, coupled with ¹⁹F NMR spectroscopy, provides a robust and accurate means of determining the LogP of fluorinated compounds, even for those that are not UV-active.[2][9][10]

Principle: A fluorinated compound of interest and a fluorinated reference compound are partitioned between n-octanol and water. The ratio of the integrals of the ¹⁹F NMR signals for the compound of interest and the reference in each phase is used to calculate the LogP value.[9]

Step-by-Step Methodology: [10][11]

-

Preparation: Accurately weigh the trifluoromethyl-substituted cyclobutane compound (Compound X) and a suitable fluorinated reference compound (e.g., 2,2,2-trifluoroethanol) into a pear-shaped flask.

-

Dissolution: Dissolve the compounds in HPLC-grade n-octanol, then add an equal volume of HPLC-grade water.

-

Equilibration: Stir the biphasic mixture vigorously at a constant temperature (e.g., 25°C) for a minimum of 2 hours to ensure thorough mixing. Allow the phases to separate completely overnight.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and water layers using separate syringes to avoid cross-contamination.

-

NMR Analysis: Prepare NMR samples from each aliquot. Acquire proton-decoupled ¹⁹F NMR spectra for both samples.

-

Data Processing and Calculation: Integrate the signals corresponding to Compound X and the reference compound in both spectra. The LogP of Compound X is then calculated using the following equation:

logP(X) = logP(ref) + log [ρ(oct) / ρ(aq)]

where ρ(oct) and ρ(aq) are the integral ratios of Compound X to the reference compound in the n-octanol and aqueous phases, respectively.

Acidity and Basicity (pKa): The Inductive Effect in Action

The strong electron-withdrawing nature of the trifluoromethyl group exerts a significant inductive effect, which profoundly influences the acidity of nearby functional groups. When a trifluoromethyl group is introduced onto a cyclobutane ring, it markedly increases the acidity of carboxylic acids and decreases the basicity of amines.[12]

Quantitative Analysis of pKa

The shift in pKa upon trifluoromethyl substitution is substantial and predictable.

| Compound | Functional Group | pKa |

| p-tert-butyl benzoic acid | Carboxylic Acid | 4.79 |

| p-(1-trifluoromethylcyclobutyl)benzoic acid | Carboxylic Acid | 2.92 |

| p-tert-butyl anilinium hydrochloride | Amine | 10.69 |

| p-(1-trifluoromethylcyclobutyl)anilinium hydrochloride | Amine | 5.29 |

Data adapted from a comparative study of tert-butyl and CF3-cyclobutyl analogues.[6]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[6][13][14]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[12][13]

Step-by-Step Methodology: [6][13]

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of the trifluoromethyl-substituted cyclobutane compound of known concentration (typically around 1 mM).

-

Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Gradually add a standardized solution of 0.1 M HCl (for bases) or 0.1 M NaOH (for acids) in small increments.

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Metabolic Stability: Blocking Sites of Metabolism

A key driver for the incorporation of trifluoromethyl-substituted cyclobutanes in drug candidates is the potential for enhanced metabolic stability.[6][8] The robust C-F bonds and the steric bulk of the CF3 group can block sites susceptible to metabolism by cytochrome P450 enzymes.[15] However, the effect on metabolic stability is not always straightforward and can be compound-dependent.[6][8]

Quantitative Analysis of Metabolic Stability

In vitro assays using liver microsomes or hepatocytes are the gold standard for assessing metabolic stability. The intrinsic clearance (CLint) is a key parameter derived from these assays.

| Compound Analogue | Intrinsic Clearance (CLint) (mg min⁻¹ µL⁻¹) | Effect on Metabolic Stability |

| Model Compound 37 (tert-Butyl) | 11 | - |

| Model Compound 39 (CF3-Cyclobutane) | 16 | Decreased |

| Tebutam (tert-Butyl) | 57 | - |

| Analogue 50 (CF3-Cyclobutane) | 107 | Decreased |

| Model Compound 40 (tert-Butyl) | 12 | - |

| Analogue 42 (CF3-Cyclobutane) | 1 | Increased |

| Butenafine (tert-Butyl) | 30 | - |

| Analogue 46 (CF3-Cyclobutane) | 21 | Increased |

Data from a study comparing the metabolic stability of tert-butyl and 1-trifluoromethyl-cyclobutyl analogues.[6][8]

Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[1][16][17]

Principle: The test compound is incubated with liver microsomes and a cofactor, NADPH, to initiate metabolism. Aliquots are taken at various time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS.[15][16]

Step-by-Step Methodology: [1][16][17]

-

Preparation: Prepare a solution of the trifluoromethyl-substituted cyclobutane in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation Mixture: In a microcentrifuge tube, combine the test compound solution, liver microsomes (human or other species), and buffer. Pre-incubate the mixture at 37°C.

-

Initiation of Reaction: Start the metabolic reaction by adding an NADPH regenerating system.

-

Time Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

-

Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conformational Properties: A Rigid Scaffold with a Twist

The cyclobutane ring is not planar and exists in a puckered conformation. The introduction of a bulky and electronegative trifluoromethyl group influences this puckering and the preferred orientation of substituents.

X-ray Crystallographic Insights

X-ray crystallographic analysis of several 1-trifluoromethyl-cyclobutane derivatives has revealed a strong preference for the trifluoromethyl group to occupy an axial position.[6][8] The cyclobutane ring itself is nearly flat, with a puckering angle (γ) in the range of 158–175°.[6][8] This defined conformational preference can have significant implications for drug-receptor interactions by pre-organizing the molecule in a specific three-dimensional arrangement.

| Compound | CF3 Position | Puckering Angle (γ) |

| 3a | Axial | 169.1° |

| 5a | Axial | 175.0° |

| 14a | Axial | 167.6° |

| 18a | Equatorial | 171.9° |

| 1e | Axial | 170.2° |

| 10e | Axial | 158.3° |

Data from X-ray analysis of various trifluoromethyl-substituted cyclobutanes.[6]

The predominantly axial orientation of the trifluoromethyl group, combined with the near-planar nature of the cyclobutane ring, provides a rigid and well-defined vector for this important pharmacophore.

Conclusion: A Versatile Tool for Drug Optimization

Trifluoromethyl-substituted cyclobutanes represent a valuable and increasingly utilized structural motif in medicinal chemistry. Their unique combination of physicochemical properties—moderately increased lipophilicity, significantly altered pKa, potential for enhanced metabolic stability, and defined conformational rigidity—offers a powerful toolkit for addressing common challenges in drug discovery. A thorough understanding and experimental evaluation of these properties, as outlined in this guide, are essential for the rational design and successful development of next-generation therapeutics incorporating this privileged scaffold.

References

- 1. mercell.com [mercell.com]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scilit.com [scilit.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]

- 11. m.youtube.com [m.youtube.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

An In-Depth Technical Guide to the Stereoisomers of 3-Hydroxy-3-(Trifluoromethyl)cyclobutanecarboxylic Acid: Synthesis, Separation, and Stereochemical Assignment

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, a unique molecular scaffold with significant potential in medicinal chemistry and drug development. The presence of a trifluoromethyl group and two stereocenters, one of which is a quaternary carbon, imparts distinct physicochemical properties that are highly sought after in modern drug design.[1][2][3] This document outlines prospective synthetic strategies for accessing the various stereoisomers, detailed protocols for their separation and purification, and robust analytical methodologies for the unambiguous determination of their relative and absolute configurations. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of Trifluoromethylated and Conformationally-Restrained Scaffolds

The incorporation of a trifluoromethyl (-CF3) group into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] The strong carbon-fluorine bonds are resistant to metabolic degradation, often leading to an improved pharmacokinetic profile.[3] Simultaneously, the use of small, conformationally constrained rings like cyclobutanes has gained prominence in drug design.[1] These rigid scaffolds can orient pharmacophoric groups in a precise three-dimensional arrangement, leading to increased potency and selectivity for their biological targets.[1]

The molecule this compound possesses four stereoisomers, arising from two stereocenters. These are a pair of enantiomers for the cis-diastereomer and a pair of enantiomers for the trans-diastereomer. It is crucial to isolate and characterize each stereoisomer, as they can exhibit significantly different pharmacological and toxicological profiles.[4]

This guide will provide a detailed exploration of the synthesis, separation, and characterization of these stereoisomers.

Synthetic Strategies for Accessing the Stereoisomers

While specific literature for the synthesis of this compound is limited, established methodologies for the preparation of substituted cyclobutanes can be adapted. A logical and efficient approach involves the synthesis of a key intermediate, 3-oxocyclobutanecarboxylic acid, followed by a diastereoselective nucleophilic addition of the trifluoromethyl group.

Proposed Synthesis of Racemic cis- and trans-3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid

A plausible synthetic route commences with the commercially available 3-oxocyclobutanecarboxylic acid. The nucleophilic addition of a trifluoromethyl group can be achieved using Ruppert's reagent (TMSCF3) with a suitable fluoride source, such as tetrabutylammonium fluoride (TBAF). The stereochemical outcome of this addition can be influenced by the reaction conditions.

Protocol 1: Synthesis of a Mixture of cis- and trans-3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid

-

Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of TMSCF3: Add trifluoromethyl)trimethylsilane (TMSCF3, 1.5 eq) dropwise to the cooled solution.

-

Initiation: Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq) to initiate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which will be a mixture of the cis and trans diastereomers.

The ratio of cis to trans isomers will depend on the steric hindrance of the starting material and the reaction conditions. The two diastereomers can then be separated by column chromatography on silica gel.

Separation of Stereoisomers

The separation of the four stereoisomers requires a two-stage approach: first, the separation of the cis and trans diastereomers, and second, the resolution of the enantiomers of each diastereomer.

Diastereomer Separation

The cis and trans diastereomers of this compound have different physical properties and can be separated using standard chromatographic techniques, such as flash column chromatography on silica gel.

Enantiomeric Resolution

Once the diastereomers are separated, the enantiomers of each can be resolved using chiral chromatography or by derivatization with a chiral auxiliary to form diastereomeric salts that can be separated by crystallization.

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of chiral carboxylic acids.

Protocol 2: Chiral HPLC Separation of Enantiomers

-

Column Selection: Select a suitable chiral HPLC column (e.g., Chiralcel OD-H or Chiralpak AD).

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.

-

Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

-

Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.

3.2.2. Derivatization for Gas Chromatography (GC) Analysis

For analytical purposes, the carboxylic acid can be derivatized to a more volatile ester, which can then be analyzed by chiral gas chromatography.

Protocol 3: Derivatization and Chiral GC Analysis

-

Esterification: Convert the carboxylic acid to its methyl ester by reaction with diazomethane or with methanol in the presence of an acid catalyst.

-

Chiral GC Column: Use a chiral GC column, such as one coated with a cyclodextrin derivative, for the separation of the enantiomeric esters.

-

Analysis: Analyze the sample using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Stereochemical Assignment

The unambiguous determination of the relative and absolute stereochemistry of each isomer is critical. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the cis and trans isomers. The coupling constants and through-space correlations observed in 1H-1H COSY and NOESY experiments can provide definitive information about the spatial relationships between the protons on the cyclobutane ring.

For the cis isomer, a nuclear Overhauser effect (NOE) would be expected between the proton at C1 and the hydroxyl group at C3. In the trans isomer, this correlation would be absent.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[5][6] To determine the absolute stereochemistry, it is necessary to have a single crystal of one of the pure enantiomers. The anomalous dispersion of X-rays by the atoms in the crystal allows for the determination of the absolute configuration, often expressed by the Flack parameter.[6]

Protocol 4: Determination of Absolute Configuration by X-ray Crystallography

-

Crystallization: Grow a single crystal of a pure enantiomer of either the cis or trans diastereomer.

-

Data Collection: Collect X-ray diffraction data from the single crystal.

-

Structure Solution and Refinement: Solve and refine the crystal structure.

-

Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering data. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer provides a high degree of confidence in the assignment.[6]

Computational Modeling

In the absence of experimental data, computational methods can be used to predict the properties and relative stabilities of the different stereoisomers.[4] Density Functional Theory (DFT) calculations can be used to model the three-dimensional structures and predict spectroscopic properties, such as NMR chemical shifts, which can then be compared to experimental data.

Conclusion

The stereoisomers of this compound represent a valuable class of building blocks for the development of new therapeutics. While the synthesis and characterization of these molecules present challenges, the application of modern synthetic, chromatographic, and spectroscopic techniques, as outlined in this guide, provides a clear path to accessing and understanding these important compounds. The methodologies described herein are based on well-established principles and provide a robust framework for researchers in the field of drug discovery and development.

Visualizations

Figure 1: Workflow for the synthesis, separation, and characterization of stereoisomers.

References

- 1. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]

Ivosidenib (CAS 1448347-49-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary: This guide provides an in-depth technical overview of Ivosidenib (formerly AG-120), a first-in-class, orally available small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). Initially identified under CAS number 1163729-49-4 in some contexts, the definitive CAS registry number for Ivosidenib is 1448347-49-6, which will be used throughout this document. Ivosidenib is a cornerstone of precision medicine, specifically targeting the neomorphic activity of mutant IDH1 enzymes that produce the oncometabolite D-2-hydroxyglutarate (2-HG). This guide will delve into the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, clinical applications, and key experimental protocols relevant to Ivosidenib, serving as a critical resource for professionals in oncology research and drug development.

Introduction: The Advent of a Targeted IDH1 Inhibitor

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in the understanding of cancer metabolism.[1][2][3] These mutations, most commonly occurring at the R132 residue in the enzyme's active site, confer a new function: the NADPH-dependent reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, ultimately blocking cellular differentiation and promoting tumorigenesis in various malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2][4]

Ivosidenib (marketed as Tibsovo®) was developed by Agios Pharmaceuticals as a potent and selective inhibitor of these IDH1 mutants.[6][7] Its approval by the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory AML with a susceptible IDH1 mutation, and subsequently for newly diagnosed AML in certain patients and for previously treated IDH1-mutant cholangiocarcinoma, marked a pivotal moment in targeted cancer therapy.[6][8][9] This guide will provide a comprehensive analysis of the scientific and technical aspects of Ivosidenib.

Chemical and Physicochemical Properties

Ivosidenib is a complex heterocyclic molecule. Its structure is crucial for its specific and potent inhibition of the mutant IDH1 enzyme.

Chemical Structure

The chemical structure of Ivosidenib is (2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide.[10]

2D Chemical Structure:

Caption: Ivosidenib's mechanism of action in IDH1-mutant cancer cells.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of Ivosidenib is underpinned by its favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Pharmacokinetics

Ivosidenib is rapidly absorbed following oral administration, with a long terminal half-life of approximately 72-138 hours after single and multiple doses. [11][12][13]Steady-state concentrations are typically reached by day 15 of continuous daily dosing. [12][13]The drug exhibits dose- and time-dependent pharmacokinetics, with exposure increasing in a sub-proportional manner with increasing doses. [11]Oxidative metabolism is the primary route of elimination. [14]Ivosidenib is a substrate for P-glycoprotein and can induce CYP3A4 activity. [14]

| PK Parameter (500 mg QD) | Value | Reference(s) |

|---|---|---|

| Tmax (Time to Peak Concentration) | ~2-3 hours | [15] |

| Terminal Half-life (t½) | 40-138 hours | [11][12] |

| Time to Steady State | ~15 days | [12][13] |

| Metabolism | Primarily oxidative | [14] |

| CYP450 Interactions | Inducer of CYP3A4 | [11][14]|

Pharmacodynamics

The primary pharmacodynamic effect of Ivosidenib is the dose-dependent reduction of plasma 2-HG concentrations. [11]In patients with IDH1-mutant malignancies, treatment with 500 mg once daily leads to a robust and persistent inhibition of 2-HG, with levels approaching those seen in healthy individuals. [11][15]This reduction in 2-HG is directly linked to the drug's mechanism of action and is a key biomarker of target engagement and clinical response.

Clinical Applications and Efficacy

Ivosidenib has demonstrated significant clinical activity in patients with IDH1-mutated cancers.

Acute Myeloid Leukemia (AML)

In clinical trials involving patients with relapsed or refractory AML with an IDH1 mutation, Ivosidenib monotherapy has shown durable remissions. [16]It is also approved for newly diagnosed AML patients who are 75 years or older or have comorbidities that preclude the use of intensive induction chemotherapy. [17]

Cholangiocarcinoma

The Phase III ClarIDHy trial demonstrated that Ivosidenib significantly improved progression-free survival in patients with previously treated, advanced IDH1-mutant cholangiocarcinoma compared to placebo. [8][18][19]An updated analysis also showed a favorable trend in overall survival, leading to its FDA approval for this indication. [18][19]

Other Malignancies

The therapeutic potential of Ivosidenib is being investigated in other IDH1-mutant solid tumors, including gliomas and chondrosarcomas. [12][20]

Safety and Tolerability

Ivosidenib is generally well-tolerated, but it is associated with specific adverse events that require careful monitoring and management.

Common Adverse Reactions (≥20%):

-

Fatigue [17][21]* Leukocytosis [17]* Diarrhea [17][21]* Nausea [17][21]* Edema [17]* Dyspnea [17]* QTc interval prolongation [17][22] Serious Adverse Reactions:

-

Differentiation Syndrome: This is a serious and potentially fatal adverse reaction characterized by fever, dyspnea, rapid weight gain, and organ dysfunction. [17][22][23]Early recognition and treatment with corticosteroids are crucial. [23]* QTc Prolongation: Ivosidenib can prolong the QTc interval, necessitating monitoring with electrocardiograms. [21][22]* Guillain-Barré Syndrome: Cases of Guillain-Barré syndrome have been reported, requiring permanent discontinuation of the drug. [24]

Experimental Protocols and Methodologies

Quantification of 2-HG in Plasma

The quantification of 2-HG is a critical biomarker for assessing the pharmacodynamic effects of Ivosidenib.

Protocol: LC-MS/MS for 2-HG Quantification

-

Sample Preparation: Plasma samples are subjected to protein precipitation using an organic solvent such as acetonitrile. [25]2. Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column. [25]An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is used for separation. [25][26]3. Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for 2-HG and an internal standard.

-

Quantification: A calibration curve is generated using standards of known 2-HG concentrations to quantify the levels in the plasma samples.

Caption: Workflow for 2-HG quantification by LC-MS/MS.

Synthesis and Characterization of Ivosidenib

The synthesis of Ivosidenib is a multi-step process. While specific patented routes exist, a general approach involves the coupling of key intermediates. [7][27] Analytical Characterization:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of Ivosidenib and to separate it from process-related impurities and degradation products. [25][26]A common method utilizes a C18 column with a mobile phase of ethanol and 0.1% aqueous formic acid. [25]* Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Employed for the identification and characterization of metabolites and degradation products. [25][26][28]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the final compound.

Conclusion and Future Directions

Ivosidenib represents a paradigm shift in the treatment of IDH1-mutant cancers, demonstrating the power of targeting specific metabolic vulnerabilities. Its success has paved the way for the development of other inhibitors targeting mutant IDH enzymes. Future research will likely focus on:

-

Exploring combination therapies to overcome resistance mechanisms.

-

Expanding the clinical applications of Ivosidenib to other IDH1-mutant malignancies.

-

Identifying novel biomarkers to predict response and monitor treatment efficacy.

This comprehensive technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in Ivosidenib. The continued investigation of this and similar targeted therapies holds immense promise for improving the outcomes of patients with genetically defined cancers.

References

- 1. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]

- 2. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]

- 4. What is the mechanism of Ivosidenib? [synapse.patsnap.com]

- 5. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Ivosidenib used for? [synapse.patsnap.com]

- 7. The synthesis method of Ivosidenib_Chemicalbook [chemicalbook.com]

- 8. Clinical Utility of Ivosidenib in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ivosidenib as a promising new contender against advanced cholangiocarcinoma - VHIO [vhio.net]

- 10. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DSpace [lenus.ie]

- 13. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study | springermedizin.de [springermedizin.de]

- 16. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClarIDHy Trial IDH1 Inhibitor Ivosidenib Improves Survival in Cholangiocarcinoma - The ASCO Post [ascopost.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Facebook [cancer.gov]

- 21. Ivosidenib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 22. What are the side effects of Ivosidenib? [synapse.patsnap.com]

- 23. drugs.com [drugs.com]

- 24. Safety Profile | CCA | TIBSOVO® (ivosidenib tablets) [tibsovopro.com]

- 25. researchgate.net [researchgate.net]

- 26. LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. WO2021026436A1 - A method for preparing ivosidenib and an intermediate thereof - Google Patents [patents.google.com]

- 28. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Conformational Analysis of the 3-Hydroxy-3-(Trifluoromethyl)cyclobutane Ring

Abstract

The cyclobutane ring, a motif of increasing importance in medicinal chemistry, presents a fascinating conformational landscape governed by a delicate balance of angle strain, torsional strain, and non-bonded interactions.[1] The introduction of substituents, particularly geminal groups with opposing electronic and steric demands such as a hydroxyl and a trifluoromethyl group, introduces further complexity. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for the conformational analysis of the 3-hydroxy-3-(trifluoromethyl)cyclobutane ring. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the three-dimensional structure and dynamic behavior of this unique scaffold. We will delve into the fundamental principles of cyclobutane puckering, explore the profound influence of the gem-disubstitution, and provide detailed protocols for both experimental and computational characterization.

The Dynamic Landscape of the Cyclobutane Ring

Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is inherently non-planar.[2][3] A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to the angle strain from C-C-C bond angles of 90° instead of the ideal 109.5°.[4] To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.[5] This puckering is a dynamic equilibrium where the ring rapidly inverts between two equivalent puckered conformations, passing through a higher-energy planar transition state.

The degree of puckering is defined by the puckering angle (φ), which is the angle between the two C-C-C planes of the cyclobutane ring. In unsubstituted cyclobutane, this angle is approximately 35°. The energy barrier for this ring inversion is low, on the order of 1.45 kcal/mol, meaning the interconversion is rapid at room temperature.[6]

The introduction of substituents breaks the symmetry of the ring and leads to non-equivalent puckered conformations, typically with the substituent occupying either an axial or an equatorial position. The relative stability of these conformers is dictated by the steric and electronic nature of the substituents.

The Influence of Geminal Hydroxyl and Trifluoromethyl Substituents

The 3-hydroxy-3-(trifluoromethyl)cyclobutane ring presents a unique case of geminal disubstitution at the C3 position. This substitution pattern is expected to have a profound impact on the ring's conformational preferences due to the interplay of several factors:

-

Steric Effects: The trifluoromethyl group is sterically demanding, while the hydroxyl group is smaller. Steric hindrance will generally favor the conformer where the bulkier trifluoromethyl group occupies the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.

-

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. The hydroxyl group is a polar, hydrogen-bond donor and acceptor. These electronic properties can lead to complex stereoelectronic interactions.

-

Intramolecular Hydrogen Bonding: A key consideration is the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl group. This interaction, if present, could significantly stabilize a conformation that might otherwise be sterically disfavored. The geometry required for such a hydrogen bond would influence the puckering of the ring and the rotational preference of the C-O and C-CF3 bonds.

-

Gauche Effect: The "gauche effect" describes the tendency of molecules containing adjacent electronegative substituents to favor a gauche conformation over an anti conformation.[7] In the context of our molecule, this could influence the torsional angle between the C-O and C-CF3 bonds, potentially favoring a conformation that facilitates intramolecular interactions.[8][9]

Predicting the dominant conformation requires a careful consideration of the balance between minimizing steric repulsion and maximizing stabilizing electronic interactions.

Experimental Approaches to Conformational Analysis

A combination of experimental techniques is crucial for a thorough understanding of the conformational landscape of 3-hydroxy-3-(trifluoromethyl)cyclobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[10][11]

Key NMR Parameters for Conformational Analysis:

| NMR Parameter | Information Gained |

| Chemical Shifts (¹H, ¹³C, ¹⁹F) | Sensitive to the local electronic environment. Different conformations will exhibit distinct chemical shifts. |

| Coupling Constants (J-couplings) | Vicinal coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons (Karplus relationship). This can be used to distinguish between axial and equatorial protons. Long-range couplings (e.g., ⁴JHH, JHF) can also provide valuable conformational information.[10] |

| Nuclear Overhauser Effect (NOE) | Provides information about through-space proximity of nuclei. NOE data can be used to identify which protons are close to each other in space, helping to define the overall conformation. |

Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy

VT-NMR is essential for studying dynamic equilibria, such as the ring inversion of cyclobutane.[1][3][12][13][14] By lowering the temperature, it is possible to slow down the interconversion between conformers, allowing for the observation of individual conformers.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a few milligrams of the 3-hydroxy-3-(trifluoromethyl)cyclobutane derivative in a suitable deuterated solvent that remains liquid over the desired temperature range (e.g., deuterated methanol, acetone, or dichloromethane). Use a high-quality NMR tube designed for VT experiments.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).

-

Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step.

-

Data Acquisition: Acquire a ¹H NMR spectrum at each temperature.

-

Analysis: Monitor changes in the spectra as a function of temperature. Look for peak broadening, coalescence, and the emergence of new signals corresponding to individual conformers at low temperatures.

-

Quantitative Analysis: At a temperature where the conformers are in slow exchange, the ratio of the conformers can be determined by integrating the corresponding signals. This allows for the calculation of the free energy difference (ΔG°) between the conformers. By analyzing the spectra at the coalescence temperature, the energy barrier for ring inversion (ΔG‡) can be determined.

Visualization of VT-NMR Workflow:

References

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Gauche effect - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 14. sites.lsa.umich.edu [sites.lsa.umich.edu]

An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid: Solubility and LogP

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics, principally solubility and lipophilicity (quantified by the partition coefficient, LogP), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive technical overview of these key parameters for the novel building block, 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid. As a Senior Application Scientist, the following sections are designed to not only present the available data but also to provide the in-depth experimental and theoretical context necessary for its practical application in a research and development setting.

Molecular Structure and its Implications

This compound is a unique aliphatic carboxylic acid featuring a strained cyclobutane ring, a polar hydroxyl group, and a highly electronegative trifluoromethyl group. This combination of functionalities suggests a complex interplay of forces that will dictate its solubility and lipophilicity.

-

Carboxylic Acid Group: This acidic moiety is capable of hydrogen bonding and ionization, which is expected to contribute significantly to its aqueous solubility, particularly at pH values above its pKa.

-

Hydroxyl Group: As a hydrogen bond donor and acceptor, the hydroxyl group will also enhance polarity and favor interaction with aqueous media.

-

Trifluoromethyl Group: The CF3 group is a strong electron-withdrawing group that can influence the acidity of the carboxylic acid. Furthermore, it is known to significantly increase lipophilicity.[1] The presence of this group is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.[2]

-

Cyclobutane Ring: The rigid, three-dimensional structure of the cyclobutane ring will impact the overall shape and packing of the molecule in the solid state, which can influence its dissolution and solubility.

Lipophilicity Profile: The Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the industry standard for quantifying the lipophilicity of a compound. It is a critical parameter for predicting a drug's ability to cross biological membranes and its potential for off-target binding.

Predicted LogP Data

| Parameter | Predicted Value | Source |

| LogP | 0.77440 | ChemSrc[3] |

| LogP | 0.6 | PubChem[4] |

These predicted values suggest that this compound has a relatively balanced hydrophilic-lipophilic character. The presence of both the polar hydroxyl and carboxylic acid groups counteracts the lipophilic contribution of the trifluoromethyl group.

Authoritative Experimental Determination of LogP: The HPLC Method (OECD 117)

For a definitive determination of LogP, the High-Performance Liquid Chromatography (HPLC) method, as outlined in OECD Guideline 117, is a robust and widely accepted approach.[5][6][7][8] This method correlates the retention time of a compound on a reverse-phase column with the known LogP values of a series of standards.

The choice of a reverse-phase HPLC method is based on the principle that the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds with higher lipophilicity will have a greater affinity for the stationary phase and thus elute later, resulting in a longer retention time. By calibrating the system with compounds of known LogP, a reliable correlation can be established.[9]

Objective: To determine the LogP of this compound using the HPLC method.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reverse-phase C18 column.

-

Mobile phase: Acetonitrile and water (or a suitable buffer).

-

Test compound: this compound.

-

Reference standards with known LogP values (e.g., a homologous series of alkylbenzenes).

-

Volumetric flasks, pipettes, and syringes.

Procedure:

-

Preparation of Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water at a specific ratio (e.g., 50:50 v/v). Degas the mobile phase before use.

-

Preparation of Standard Solutions: Prepare stock solutions of the reference standards and the test compound in the mobile phase. Create a series of working standard solutions of known concentrations.

-

HPLC System Setup:

-

Equilibrate the C18 column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Set the UV detector to a wavelength where the test compound and standards have adequate absorbance.

-

-

Calibration:

-

Inject a fixed volume of each reference standard solution in triplicate.

-

Record the retention time (tR) for each standard.

-

Determine the dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0.

-

Plot a calibration curve of log k versus the known LogP values of the standards. The relationship should be linear.

-

-

Sample Analysis:

-

Inject the same volume of the test compound solution in triplicate.

-

Record the retention time (tR) for the test compound.

-

Calculate the capacity factor (k) for the test compound.

-

-

LogP Determination:

-

Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its log k value.

-

Caption: A generalized workflow for determining LogP using the HPLC method.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must have sufficient solubility to dissolve in the gastrointestinal tract to be absorbed into the bloodstream.

Theoretical Considerations and Expected Solubility

Due to the presence of the polar carboxylic acid and hydroxyl functional groups, this compound is expected to exhibit moderate to good aqueous solubility.[10] The solubility of carboxylic acids is highly dependent on the pH of the solution. At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion. The trifluoromethyl group, while lipophilic, is not expected to render the molecule insoluble, especially given the presence of the two polar groups.

Authoritative Experimental Determination of Aqueous Solubility: The Shake-Flask Method (OECD 105)

The gold standard for determining aqueous solubility is the shake-flask method, detailed in OECD Guideline 105.[11][12][13][14][15] This method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

The shake-flask method is a direct and thermodynamically robust way to measure equilibrium solubility. By ensuring an excess of the solid compound is present and allowing sufficient time for equilibrium to be reached, the measured concentration represents the true saturation solubility under the specified conditions.

Objective: To determine the aqueous solubility of this compound.

Materials:

-

Test compound: this compound.

-

Reagent-grade water or a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Glass flasks with stoppers.

-

A constant temperature shaker bath.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE).

-

A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS).

-

Volumetric flasks, pipettes, and analytical balance.

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add a small, weighed amount of the test compound to a known volume of water in a flask.

-

Shake at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours.

-

Visually inspect for undissolved solid. If fully dissolved, add more compound until a saturated solution is obtained. This helps in determining the appropriate amount of substance for the definitive test.

-

-

Definitive Test:

-

Add an excess amount of the test compound (at least three times the estimated solubility) to several flasks containing a known volume of water or buffer.

-

Seal the flasks and place them in a shaker bath at a constant temperature.

-

Agitate the flasks for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Sample Preparation:

-

Once equilibrium is achieved, allow the flasks to stand undisturbed at the test temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter. It is crucial to ensure the filter does not adsorb the compound.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the appropriate solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of the test compound of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors.

-

The results should be reported in units such as mg/mL or mol/L at the specified temperature and pH.

-

Caption: A generalized workflow for determining aqueous solubility using the shake-flask method.

Conclusion and Future Directions

This compound presents an interesting physicochemical profile, with computational data suggesting a balance between hydrophilic and lipophilic characteristics. The presence of the carboxylic acid and hydroxyl groups likely confers sufficient aqueous solubility for many biological applications, while the trifluoromethyl group may enhance membrane permeability and metabolic stability.

This guide has provided the authoritative, step-by-step protocols for the experimental determination of LogP and aqueous solubility. It is strongly recommended that these experiments be conducted to obtain definitive data for this promising building block. Such empirical data will be invaluable for researchers in medicinal chemistry and drug development, enabling more accurate predictions of its ADME properties and facilitating its incorporation into future drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. CAS#:1163729-49-4 | this compound | Chemsrc [chemsrc.com]

- 4. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

The Trifluoromethyl Group as a Modulator of Cyclobutane's Physicochemical Properties: A Guide for Researchers

An In-depth Technical Guide:

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the most impactful fluorinated motifs is the trifluoromethyl (CF3) group, prized for its profound influence on electronic properties, metabolic stability, and lipophilicity. When appended to the cyclobutane ring—a strained carbocycle increasingly utilized as a versatile bioisostere and conformational constraint tool—the CF3 group imparts a unique and powerful set of characteristics.[1][2] This guide offers a comprehensive analysis of the electron-withdrawing effects of the CF3 group on the cyclobutane core, providing researchers, scientists, and drug development professionals with a detailed understanding of its impact on acidity, conformation, and reactivity. We will explore the underlying principles, present key experimental data, detail robust synthetic protocols, and discuss the practical application of this motif in designing next-generation therapeutics and advanced materials.

Introduction: The Strategic Alliance of CF3 and Cyclobutane

The cyclobutane ring, once considered a synthetic curiosity, is now a valuable building block in drug discovery.[2] Its puckered, three-dimensional structure offers a means to escape the "flatland" of aromatic systems, providing unique vectors for substituent placement and opportunities to fill hydrophobic pockets in target proteins.[2] Concurrently, the trifluoromethyl group has become an indispensable tool for molecular optimization. Its strong electron-withdrawing nature, a consequence of the high electronegativity of its three fluorine atoms, can dramatically alter the pKa of nearby functional groups, influencing a molecule's ionization state and solubility at physiological pH.[3][4]

The combination of these two motifs creates the trifluoromethyl-cyclobutane scaffold, which has emerged as a compelling bioisosteric replacement for common chemical groups, most notably the tert-butyl group.[5][6] While sterically similar, the CF3-cyclobutyl moiety introduces a potent inductive effect absent in its hydrocarbon counterpart, offering a strategy to fine-tune a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile while potentially preserving or enhancing its biological activity.[5][7]

Fundamental Electronic and Structural Effects

The introduction of a CF3 group fundamentally alters the electronic landscape and preferred geometry of the cyclobutane ring. These changes are critical to understanding the behavior of molecules containing this scaffold.

The Inductive Effect: An Electronic Sink